N~2~-(3,4-dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-(3,4-dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3784036
CAS Number:
Molecular Formula: C17H19FN2O3S
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

J147 (N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide)

Compound Description: J147 is a promising drug candidate for Alzheimer's disease treatment. [ [] ]

Relevance: This compound shares structural similarities with N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, notably the presence of a substituted phenyl ring (dimethylphenyl in J147 and 3,4-dimethylphenyl in the target compound). Additionally, both compounds contain an amide functional group and incorporate halogen atoms (fluorine in the target compound and trifluoromethyl in J147). The research in paper 21 focuses on exploring a series of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles related to J147, emphasizing the importance of the aryl substituents and halogens for biological activity. This suggests that N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, possessing similar structural features, might also exhibit interesting biological properties. [ [] ]

Sitaxsentan

Compound Description: Sitaxsentan is a first-generation endothelin antagonist developed for treating congestive heart failure and pulmonary hypertension. [ [] ] It has shown positive biological effects in several clinical trials. [ [] ]

Relevance: Although structurally different from N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, research on sitaxsentan led to the discovery that an ortho acyl group on the anilino ring significantly improved oral absorption in this class of compounds. [ [] ] This finding highlights the importance of exploring structural modifications for enhancing bioavailability, a crucial aspect for drug development. Understanding the structure-activity relationships and optimizing pharmacokinetic properties, as demonstrated in the sitaxsentan research, could inform the development of N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide and its potential analogs. [ [] ]

TBC3711 (N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide)

Compound Description: TBC3711 is a second-generation, orally bioavailable, and ETA-selective endothelin antagonist with high potency (ETA IC50 = 0.08 nM) and excellent ETA/ETB selectivity (441,000-fold). [ [] ] It has completed phase I clinical development and demonstrated good tolerability and desirable pharmacokinetics in humans (t1/2 = 6-7 h, oral availability > 80%). [ [] ]

Relevance: TBC3711 emerged from the research program that initially developed sitaxsentan. [ [] ] This research further explored the effects of various electron-withdrawing groups at the ortho position of the anilino ring on oral bioavailability and structure-activity relationships. [ [] ] The successful development of TBC3711 with improved oral bioavailability and potent ETA selectivity highlights the effectiveness of structure-based drug design and optimization strategies. Similar approaches could be applied to N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide to improve its pharmacological properties and advance its development. [ [] ]

1-(3,4-Dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound is part of a series of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles designed and synthesized based on structural similarities to J147, a potential drug for Alzheimer's disease treatment. [ [] ]

Relevance: The 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole scaffold, with its aryl substituents and trifluoromethyl group, shares key structural features with N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. The research on these triazoles emphasizes the influence of the aryl substituents and halogens on biological activity. [ [] ] Exploring the structure-activity relationships of these related triazoles could provide valuable insights for modifying N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide to improve its potency and selectivity against relevant targets. [ [] ]

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Compound Description: This compound exhibits a bent molecular structure with a dihedral angle of 47.8(1)° between its benzene rings. [ [] ] In the crystal structure, molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds. [ [] ]

Relevance: The N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide shares a crucial structural element with N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide – the presence of a 3,4-dimethylphenyl group attached to a sulfonamide nitrogen. Understanding the conformational preferences and intermolecular interactions of this related compound, as revealed by its crystal structure, can provide insights into the potential structural behavior and solid-state properties of N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. [ [] ]

1-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative closely related to J147, a potential Alzheimer's disease drug candidate. Its minimum-energy conformation, nearly identical to its X-ray structure, closely resembles one of the seven minima found for J147. [ [] ]

Relevance: The structural similarity between 1-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole and N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide lies in their shared features of a substituted phenyl ring, a trifluoromethyl group, and an aromatic heterocyclic ring. The findings regarding the conformational preferences of this related compound and its connection to J147's conformational space could be relevant for understanding the conformational behavior and potential biological activity of N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. [ [] ]

N-(2,6-Dimethylphenyl)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide

Compound Description: This compound exhibits potent inhibitory activity against lipid peroxidation and effectively inhibits leukotriene biosynthesis. [ [] ] It features a delocalized orbital over the amide group and forms an intramolecular N-H...O hydrogen bond, creating a pseudo-cycle. [ [] ]

Relevance: Both this compound and N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide contain a substituted phenyl ring (2,6-dimethylphenyl in the related compound and 3,4-dimethylphenyl in the target compound) directly attached to an amide nitrogen. The presence of this shared structural motif suggests potential similarities in their conformational preferences and potential interactions with biological targets. Moreover, understanding the biological activities of the related compound could offer insights into the possible therapeutic applications of N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. [ [] ]

N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A, AR00451896)

Compound Description: GNE-A is a potent and selective MET kinase inhibitor under development for treating human cancers. It exhibits favorable preclinical properties, including low plasma clearance in some species, good oral bioavailability, high plasma protein binding, and promising pharmacokinetic-pharmacodynamic relationships in tumor growth inhibition models. [ [] ]

Relevance: While structurally distinct from N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, GNE-A provides an example of a successful drug candidate targeting a specific kinase. The preclinical data on GNE-A highlights the importance of understanding and optimizing pharmacokinetic properties like clearance, volume of distribution, bioavailability, and plasma protein binding. These are crucial factors to consider when developing N~2~-(3,4-Dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide into a potential therapeutic agent. [ [] ]

Properties

Product Name

N~2~-(3,4-dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C17H19FN2O3S/c1-12-7-8-16(9-13(12)2)20(24(3,22)23)11-17(21)19-15-6-4-5-14(18)10-15/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

KAEJQFILJFJYNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.